molecular formula C9H10ClNO3 B3370233 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene CAS No. 34683-98-2

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene

Cat. No.: B3370233
CAS No.: 34683-98-2
M. Wt: 215.63 g/mol
InChI Key: QDXZMQKBSROXKE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an ethoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene typically involves the chloromethylation of 1-ethoxy-4-nitrobenzene. This can be achieved through the reaction of 1-ethoxy-4-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and the choice of catalyst to minimize side reactions and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 2-(Aminomethyl)-1-ethoxy-4-nitrobenzene or 2-(Chloromethyl)-1-ethoxy-4-aminobenzene.

    Oxidation: 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloromethyl groups.

    Medicine: It is investigated for its potential use in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy group provides steric hindrance and electronic effects that can affect the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Chloromethyl)-1-ethoxy-5-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.

    2-(Bromomethyl)-1-ethoxy-4-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the ethoxy group provides different steric and electronic effects compared to similar compounds with methoxy or other alkoxy groups

Properties

IUPAC Name

2-(chloromethyl)-1-ethoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZMQKBSROXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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